molecular formula C15H10FN B8437959 3-Fluoro-5,10-dihydroindeno[1,2-b]indole

3-Fluoro-5,10-dihydroindeno[1,2-b]indole

Cat. No.: B8437959
M. Wt: 223.24 g/mol
InChI Key: CMZXODKBGOUUCE-UHFFFAOYSA-N
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Description

3-Fluoro-5,10-dihydroindeno[1,2-b]indole is a novel, polycyclic indole derivative of significant interest in medicinal and organic chemistry research. This compound features a unique scaffold that combines a fused indole system with an indanone-like structure, further functionalized with a fluorine atom at the 3-position. The indole nucleus is a privileged structure in drug discovery, known for its widespread presence in biologically active compounds and natural products . The strategic incorporation of a fluorine atom is a common tactic in modern drug design, often employed to modulate a molecule's lipophilicity, metabolic stability, and binding affinity . Researchers are exploring this and related dihydroindenoindole compounds primarily for their potential pharmacological activities. Previous studies on similar 5,10-dihydroindeno[1,2-b]indole structures have demonstrated notable antioxidant properties, suggesting this chemotype is a promising candidate for further investigation in related fields . The primary application of this compound is as a key synthetic intermediate or a core scaffold for the design and development of new therapeutic agents. Its complex ring system makes it a valuable building block for constructing diverse chemical libraries aimed at screening for bioactivity . Synthetic routes to such complex indoles often leverage modern catalytic methods, including palladium-catalyzed cross-coupling and cyclization reactions, to achieve high efficiency and structural diversity . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) before handling this compound.

Properties

Molecular Formula

C15H10FN

Molecular Weight

223.24 g/mol

IUPAC Name

3-fluoro-5,10-dihydroindeno[1,2-b]indole

InChI

InChI=1S/C15H10FN/c16-10-6-5-9-7-13-11-3-1-2-4-14(11)17-15(13)12(9)8-10/h1-6,8,17H,7H2

InChI Key

CMZXODKBGOUUCE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)F)C3=C1C4=CC=CC=C4N3

Origin of Product

United States

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of 5,10-dihydroindeno[1,2-b]indole exhibit significant antioxidant properties. A study highlighted that these compounds demonstrate superior antioxidative capabilities compared to standard antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol (vitamin E) . The compound's ability to scavenge free radicals is crucial for its potential application in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)
5,10-Dihydroindeno[1,2-b]indole<4
BHT1.2
α-Tocopherol10

Anticancer Properties

3-Fluoro-5,10-dihydroindeno[1,2-b]indole has been studied for its anticancer effects. Findings suggest that this compound can disrupt the intracellular microtubule network, arresting the cell cycle at the G2/M phase and inducing apoptosis in a dose-dependent manner . Such mechanisms are critical for developing new cancer therapies targeting cell division.

Case Study: Mechanism of Action

  • Cell Cycle Arrest : The compound effectively halts the progression of cancer cells through the G2/M checkpoint.
  • Induction of Apoptosis : It triggers programmed cell death through specific cellular signaling pathways.

Interaction with Biological Targets

The interaction of this compound with various biological targets has been a focus of research. Studies have shown that it affects carbonic anhydrase isoforms, which play a role in numerous physiological processes including pH regulation and ion transport . This interaction could lead to therapeutic applications in conditions where these enzymes are dysregulated.

Biological Targets Overview

TargetRole in PhysiologyPotential Application
Carbonic Anhydrase IsoformspH regulation, ion transportTreatment of metabolic disorders

Synthesis and Characterization

The synthesis of this compound involves advanced organic chemistry techniques that allow for the modification of its structure to enhance biological activity. Recent advancements in synthetic methodologies have improved yields and reduced reaction times for producing this compound .

Synthesis Methodology

  • Ultrasound Irradiation : A novel approach that enhances reaction efficiency.
  • C-H Activation Techniques : Employed to facilitate the formation of indeno[1,2-b]indole structures.

Broader Implications in Medicinal Chemistry

The unique structural characteristics of this compound position it as a promising candidate for further research into new pharmacological agents. Its diverse biological activities suggest potential applications beyond cancer therapy, including antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : Superacid-mediated methods (e.g., Friedel-Crafts/Fischer indole cascade) enable rapid access to analogs with tertiary/quaternary centers (e.g., 10-phenyl derivatives) .
  • Steric Effects : Bulky substituents (e.g., 10-phenyl) are critical in polymer catalysis, whereas smaller groups (e.g., 8-CH₃) optimize ligand geometry for metallocene complexes .

Mechanistic Insights :

  • Halogen Effects : Bromine and fluorine improve inhibitory potency by forming halogen bonds with CK2’s ATP-binding pocket .
  • Pharmacophore Model : A validated QSAR model highlights the necessity of hydrophobic substituents (e.g., isopropyl) and electronegative groups (e.g., F, Br) for CK2 binding .

Physicochemical and Electronic Properties

  • Fluorine’s Impact: The 3-fluoro group in 4n increases polarity and metabolic stability compared to non-halogenated analogs. This aligns with observations that fluorinated drugs resist efflux pumps .

Q & A

Q. What statistical approaches are critical for validating structure-activity relationships (SAR) in fluorinated indenoindole libraries?

  • Methodological Answer :
  • Multivariate analysis : Apply PCA to correlate substituent effects (e.g., fluorine position, methyl groups) with bioactivity .
  • Dose-response curves : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values, ensuring ≥3 biological replicates .

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